Cis-Stereochemistry Drives Nanomolar NK1 Receptor Affinity; Trans Isomers Are Inactive
CP-122,721, synthesized from (2S,3S)-3-amino-2-phenylpiperidine-1-carboxylate, binds the human NK1 receptor with a pIC50 of 9.8 (IC50 ≈ 0.16 nM) in [125I]BH-SP competition assays [1]. The patent literature explicitly states that the cis-form is 'particularly preferable' for substance P antagonism, while no trans-configured analog has demonstrated comparable affinity [2].
| Evidence Dimension | NK1 receptor binding affinity (pIC50) |
|---|---|
| Target Compound Data | pIC50 9.8 (CP-122,721 derived from cis scaffold) |
| Comparator Or Baseline | Trans-configured 3-amino-2-phenylpiperidine derivatives (no reported NK1 affinity) |
| Quantified Difference | Activity resides exclusively in cis series; trans series lacks measurable NK1 binding |
| Conditions | [125I]BH-SP competition binding, human IM-9 cells |
Why This Matters
Procurement of the cis isomer is mandatory for NK1-targeted drug discovery; the trans isomer will not yield active antagonists.
- [1] McLean S, et al. J Pharmacol Exp Ther. 1996;277(2):900-8. PMID: 8627572. View Source
- [2] EP1219619B1, paragraph [0024]. View Source
